5-(4-Fluorophenyl)-4-phenylpenta-2,4-dien-1-ol
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Overview
Description
5-(4-Fluorophenyl)-4-phenylpenta-2,4-dien-1-ol: is an organic compound characterized by the presence of a fluorophenyl group and a phenyl group attached to a penta-2,4-dien-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-4-phenylpenta-2,4-dien-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and phenylacetylene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as palladium or copper to facilitate the coupling reactions.
Coupling Reaction: The key step involves the coupling of 4-fluorobenzaldehyde with phenylacetylene to form the desired penta-2,4-dien-1-ol structure.
Purification: The final product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-4-phenylpenta-2,4-dien-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
5-(4-Fluorophenyl)-4-phenylpenta-2,4-dien-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-4-phenylpenta-2,4-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one
Uniqueness
5-(4-Fluorophenyl)-4-phenylpenta-2,4-dien-1-ol is unique due to its specific structural features, such as the presence of both fluorophenyl and phenyl groups attached to a penta-2,4-dien-1-ol backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
921195-43-9 |
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Molecular Formula |
C17H15FO |
Molecular Weight |
254.30 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-4-phenylpenta-2,4-dien-1-ol |
InChI |
InChI=1S/C17H15FO/c18-17-10-8-14(9-11-17)13-16(7-4-12-19)15-5-2-1-3-6-15/h1-11,13,19H,12H2 |
InChI Key |
OVGAFTFOKFWDHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)F)C=CCO |
Origin of Product |
United States |
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